molecular formula C16H27NNa2O5 B3367622 Disodium acetyl carboxymethyl lauroyl glycine CAS No. 18426-54-5

Disodium acetyl carboxymethyl lauroyl glycine

Cat. No.: B3367622
CAS No.: 18426-54-5
M. Wt: 359.37 g/mol
InChI Key: CLSCIQBNALVBRX-UHFFFAOYSA-L
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Description

Disodium acetyl carboxymethyl lauroyl glycine is a multifunctional surfactant derived from lauroyl glycine, a lipoaminoacid (LAA) synthesized via enzymatic catalysis. Lauroyl glycine itself is produced using lipase from Pseudomonas stutzeri and protease from Bacillus subtilis, achieving yields up to 40% under optimized conditions (45°C, acetone solvent, 96-hour synthesis) . The acetyl carboxymethyl modification introduces enhanced water solubility and chelating properties, making it suitable for applications in cosmetics, detergents, and biodegradable formulations.

Its biodegradability is a key advantage: studies show that lauroyl glycine accelerates lubricating oil biodegradation, with a 2.5% concentration increasing the Biodegradation Index (BDI) from 35% to 75% . This structural and functional versatility positions it as a sustainable alternative to conventional surfactants.

Properties

IUPAC Name

disodium;2-[carboxylatomethyl(dodecanoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO5.2Na/c1-2-3-4-5-6-7-8-9-10-11-14(18)17(12-15(19)20)13-16(21)22;;/h2-13H2,1H3,(H,19,20)(H,21,22);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSCIQBNALVBRX-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NNa2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90889669
Record name Glycine, N-(carboxymethyl)-N-(1-oxododecyl)-, sodium salt (1:2)
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Molecular Weight

359.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18426-54-5
Record name Disodium acetyl carboxymethyl lauroyl glycine
Source ChemIDplus
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Record name Glycine, N-(carboxymethyl)-N-(1-oxododecyl)-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycine, N-(carboxymethyl)-N-(1-oxododecyl)-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90889669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium N-(carboxylatomethyl)-N-(1-oxododecyl)glycinate
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Record name DISODIUM ACETYL CARBOXYMETHYL LAUROYL GLYCINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium acetyl carboxymethyl lauroyl glycine is synthesized through a series of chemical reactions involving glycine, lauric acid, and acetic acid. The process typically involves the following steps:

    Acylation: Glycine is acylated with lauric acid chloride to form N-lauroyl glycine.

    Carboxymethylation: The N-lauroyl glycine is then reacted with chloroacetic acid to introduce the carboxymethyl group.

    Neutralization: The resulting product is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the above reactions are carried out under controlled conditions. The process includes:

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions.

    pH Adjustment: Monitoring and adjusting the pH to facilitate the formation of the desired product.

    Purification: The final product is purified through filtration and drying to obtain a high-purity compound suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

Disodium acetyl carboxymethyl lauroyl glycine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down into its constituent acids and glycine under acidic or basic conditions.

    Oxidation: Reacting with oxidizing agents to form corresponding oxidized products.

    Substitution: Participating in nucleophilic substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under controlled temperatures and pH.

Major Products Formed

    Hydrolysis: Produces lauric acid, glycine, and acetic acid.

    Oxidation: Forms oxidized derivatives of the lauric acid moiety.

    Substitution: Results in substituted glycine derivatives with varying functional groups.

Scientific Research Applications

Cosmetic Applications

Disodium acetyl carboxymethyl lauroyl glycine is widely used in the cosmetic industry for its surfactant and emulsifying properties. Its ability to enhance skin feel and improve product stability makes it a valuable ingredient in various formulations.

Emulsifying Agent

  • Functionality : It acts as an emulsifier, helping to stabilize oil-in-water emulsions, which are common in lotions and creams.
  • Benefits : By improving the texture and consistency of cosmetic products, it enhances user experience and product efficacy.

Skin Conditioning Agent

  • Mechanism : This compound can improve skin hydration and barrier function, making it beneficial for moisturizing products.
  • Research Findings : Studies have shown that formulations containing this compound exhibit improved moisture retention compared to those without it .

Pharmaceutical Applications

In pharmaceuticals, this compound has been investigated for its potential therapeutic benefits.

Antimicrobial Activity

  • Application : It has demonstrated antimicrobial properties, making it suitable for use in topical formulations aimed at preventing infections.
  • Case Studies : Research indicates that this compound can inhibit the growth of certain bacteria, which is crucial for maintaining the integrity of pharmaceutical products .

Drug Delivery Systems

  • Role : As a surfactant, it can enhance the solubility of hydrophobic drugs, improving their bioavailability.
  • Research Insight : Formulations using this compound have shown increased absorption rates in preclinical studies .

Biochemical Applications

This compound's biochemical properties make it a candidate for various research applications.

Glycine Metabolism

  • Biological Role : This compound plays a role in the metabolism of glycine and related amino acids, which are essential for numerous biological processes.
  • Mechanism of Action : It participates in metabolic pathways that are critical for energy production and cellular function .

Synthesis of Complex Molecules

  • Chemical Utility : In synthetic chemistry, this compound can serve as a building block for more complex molecules, facilitating advancements in drug design and development.

Mechanism of Action

The mechanism of action of disodium acetyl carboxymethyl lauroyl glycine involves its ability to interact with lipid membranes and proteins. The compound’s amphiphilic nature allows it to:

    Disrupt Lipid Membranes: By inserting itself into lipid bilayers, it can disrupt membrane integrity, leading to increased permeability.

    Protein Interaction: It can bind to proteins, altering their structure and function, which can be beneficial in various applications such as drug delivery.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares disodium acetyl carboxymethyl lauroyl glycine with structurally related surfactants:

Compound Name Molecular Formula Key Functional Groups Primary Applications Biodegradability (BDI%)*
This compound Not explicitly provided (Inferred: C₁₈H₃₄N₂O₆Na₂) Lauroyl, acetyl, carboxymethyl, glycine Cosmetics, detergents, eco-lubricants 75% (at 2.5% conc.)
Lauryl Aminopropylglycine C₁₇H₃₆N₂O₂ Dodecyl, aminopropyl, glycine Hair/skin cleansers, antimicrobial agents Limited data
Disodium Lauryl Sulfosuccinate Not explicitly provided Sulfosuccinate, lauryl Foaming agents (shampoos, bath products) Moderate (varies by formulation)
Laureth-3 Carboxylic Acid C₁₈H₃₆O₅ Ethoxylate (3 units), carboxylic acid Mild surfactants (baby products) High (due to ethoxylate)

*BDI% values are context-dependent; data for lauroyl glycine is extrapolated from lubricant studies .

Environmental Impact

  • This compound outperforms others in biodegradability, critical for eco-friendly formulations.
  • Laureth-3 Carboxylic Acid’s ethoxylate chain may produce trace ethylene oxide byproducts, raising regulatory scrutiny .

Biological Activity

Disodium acetyl carboxymethyl lauroyl glycine (DACMLG) is a surfactant and emulsifying agent that has garnered attention for its potential biological activities. This article explores its chemical properties, biological functions, and applications, supported by relevant research findings and data tables.

  • Molecular Formula : C₁₆H₂₇NNa₂O₅
  • Molecular Weight : 359.37 g/mol
  • Structure : DACMLG contains a lauroyl group, which is derived from lauric acid, contributing to its amphiphilic nature.

1. Antimicrobial Properties

DACMLG exhibits significant antimicrobial activity against various pathogens. Research indicates that compounds with similar structures, such as lauroyl arginate ethyl (LAE), have been effective against foodborne bacteria and spoilage microorganisms. The mechanism involves disrupting microbial cell membranes, leading to cell lysis and death .

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Listeria monocytogenes0.75 mg/mL

2. Cellular Effects

Studies have shown that DACMLG can influence cellular processes, including apoptosis and inflammation modulation. It has been noted to enhance the permeability of cell membranes, facilitating the uptake of therapeutic agents in drug delivery systems.

  • Apoptosis Induction : DACMLG has been linked to increased apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
  • Inflammatory Response : It modulates cytokine release, potentially reducing inflammation in various models of disease.

3. Skin Penetration Enhancer

DACMLG is recognized for its ability to enhance skin penetration of drugs. This property is particularly useful in transdermal drug delivery systems where improved absorption can lead to enhanced therapeutic effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DACMLG in food preservation. Results demonstrated that DACMLG effectively reduced microbial load in meat products, extending shelf life without compromising quality .

Case Study 2: Drug Delivery

In a clinical trial involving topical formulations containing DACMLG, patients reported improved absorption of active ingredients compared to standard formulations. The study highlighted DACMLG's role as a permeation enhancer, making it a valuable component in pharmaceutical preparations .

Research Findings

Recent research has focused on the optimization of DACMLG formulations for enhanced stability and bioactivity. A comparative analysis revealed that formulations incorporating DACMLG exhibited higher stability and prolonged activity compared to those without it .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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